molecular formula C20H22BrN3O5S B2864334 ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399000-95-4

ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2864334
CAS No.: 399000-95-4
M. Wt: 496.38
InChI Key: UFWKSQVAIQHPKU-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group and a benzenesulfonyl-linked carbamoyl moiety.

Properties

IUPAC Name

ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-11-13-24(14-12-23)30(27,28)18-9-3-15(4-10-18)19(25)22-17-7-5-16(21)6-8-17/h3-10H,2,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWKSQVAIQHPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with 4-aminobenzenesulfonyl chloride to form an intermediate, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamoyl Group

  • Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS RN: 865545-95-5) Key Difference: The carbamoyl group is substituted with a 3-cyanothiophen-2-yl moiety instead of 4-bromophenyl. Molecular weight: 448.51 g/mol .
  • Impact: Increased aromatic surface area could enhance binding to hydrophobic pockets in proteins. Molecular formula: C₂₂H₂₃N₃O₅S₂ .

Variations in the Sulfonyl-Linked Aromatic System

  • Ethyl 4-{4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS: 361174-15-4)

    • Key Difference : A thiazole ring replaces the bromophenyl group.
    • Impact : Thiazole’s nitrogen and sulfur atoms may participate in hydrogen bonding or metal coordination, influencing biological activity. Molecular weight: 500.59 g/mol .
  • Ethyl 4-(4-(N-(4-methylbenzyl)methylsulfonamido)benzoyl)piperazine-1-carboxylate (CAS: 532938-85-5)

    • Key Difference : Contains a methylsulfonamido and 4-methylbenzyl group.
    • Impact : Increased hydrophobicity from the methyl groups may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (4-bromophenyl) 3-Cyanothiophene Derivative Benzothiophene Derivative
Molecular Formula C₂₀H₂₁BrN₄O₅S C₁₉H₂₀N₄O₅S₂ C₂₂H₂₃N₃O₅S₂
Molecular Weight ~517.4 g/mol* 448.51 g/mol 473.56 g/mol
Key Functional Groups Bromophenyl, carbamoyl, sulfonyl Cyanothiophene, carbamoyl Benzothiophene, carbamoyl
NMR Trends δ ~165–155 ppm (C=O), ~130 ppm (Ar-Br) δ ~165 ppm (C=O), ~110 ppm (CN) δ ~145 ppm (benzothiophene C-S)

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